molecular formula C11H9NO3 B1309432 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid CAS No. 21298-80-6

2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid

Cat. No.: B1309432
CAS No.: 21298-80-6
M. Wt: 203.19 g/mol
InChI Key: UXVHMJOEWPQFFT-UHFFFAOYSA-N
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Description

2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core with an acetic acid moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Scientific Research Applications

2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid has numerous applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression . It also impacts cellular metabolism by altering the activity of metabolic enzymes, which can affect the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme. Additionally, this compound can modulate the activity of other enzymes and proteins by binding to specific sites, leading to changes in their conformation and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under normal storage conditions . Its degradation products and long-term effects on cellular function require further investigation. In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, but the exact temporal dynamics of its effects are still being explored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function by inhibiting acetylcholinesterase . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity. The threshold for these adverse effects varies depending on the animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and other metabolic enzymes, affecting their activity These interactions can lead to changes in metabolite levels and metabolic flux within the cell

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues depend on factors such as the presence of specific transporters and the compound’s affinity for different cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . The compound’s activity and function can be influenced by its localization within the cell, affecting processes such as enzyme inhibition and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid typically involves the reaction of quinoline derivatives with acetic acid or its derivatives. One common method includes the acylation of quinoline-2,4-dione with acetic anhydride in the presence of a catalyst such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride and acyl chlorides facilitate substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, such as 2-hydroxyquinoline, quinoline-2,4-dione, and substituted quinoline esters and amides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid is unique due to its combination of a quinoline core and an acetic acid moiety. This structure provides distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(2-oxo-1H-quinolin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10-5-7(6-11(14)15)8-3-1-2-4-9(8)12-10/h1-5H,6H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVHMJOEWPQFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406164
Record name 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21298-80-6
Record name 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

150 g (0.57 mol) of 3-acetyloxy-5-oxo-5-phenylamino-2-pentenoic acid are poured in small portions while stirring into 500 ml of 95-97% sulphuric acid, and the reaction medium is then heated to 100° C. for 2 h. After being cooled, this solution is poured into a mixture of 1 kg of ice and 500 ml of water while stirring. The solid thereby obtained is drained. It is washed with 3 times 100 ml of water and dried for 8 h at 60° C. 60.5 g (52%) of 2-oxo-1,2-dihydro-4-quinolineacetic acid, melting point 213°-215° C., are obtained.
Name
3-acetyloxy-5-oxo-5-phenylamino-2-pentenoic acid
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid
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2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid
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2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid
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2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid
Reactant of Route 5
2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid
Reactant of Route 6
2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid

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